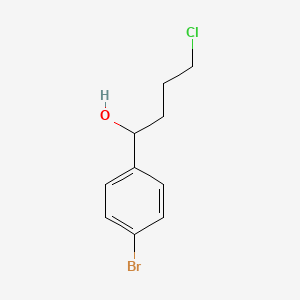
1-(4-ブロモフェニル)-4-クロロブタン-1-オール
概要
説明
1-(4-Bromophenyl)-4-chlorobutan-1-ol is an organic compound characterized by the presence of a bromophenyl group and a chlorobutanol moiety
科学的研究の応用
1-(4-Bromophenyl)-4-chlorobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-4-chlorobutan-1-ol typically involves the reaction of 4-bromobenzyl chloride with butan-1-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 1-(4-Bromophenyl)-4-chlorobutan-1-ol.
化学反応の分析
Types of Reactions: 1-(4-Bromophenyl)-4-chlorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of 1-(4-Bromophenyl)-4-chlorobutan-1-one.
Reduction: Formation of 1-(4-Phenyl)-4-chlorobutan-1-ol.
Substitution: Formation of 1-(4-Bromophenyl)-4-aminobutan-1-ol or 1-(4-Bromophenyl)-4-thiobutan-1-ol.
作用機序
The mechanism of action of 1-(4-Bromophenyl)-4-chlorobutan-1-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation.
類似化合物との比較
- 1-(4-Bromophenyl)-4-hydroxybutan-1-one
- 1-(4-Bromophenyl)-4-aminobutan-1-ol
- 1-(4-Bromophenyl)-4-thiobutan-1-ol
Uniqueness: 1-(4-Bromophenyl)-4-chlorobutan-1-ol is unique due to the presence of both bromophenyl and chlorobutanol groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical transformations makes it a valuable compound in synthetic chemistry and drug discovery.
生物活性
1-(4-Bromophenyl)-4-chlorobutan-1-ol, with the CAS number 1216234-83-1, is a chemical compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of 1-(4-Bromophenyl)-4-chlorobutan-1-ol is C10H12BrClO, characterized by the presence of a bromophenyl group and a chlorobutanol moiety. The structure can be represented as follows:
Antimicrobial Properties
Research has indicated that compounds similar to 1-(4-Bromophenyl)-4-chlorobutan-1-ol exhibit antimicrobial activity. For instance, studies on related halogenated compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .
The biological activity of 1-(4-Bromophenyl)-4-chlorobutan-1-ol may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in critical metabolic pathways, including cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes.
- Receptor Binding : The compound may interact with specific receptors in cells, altering signaling pathways that lead to therapeutic effects.
Study on Related Halogenated Compounds
A study investigating the biological activity of halogenated biphenyls reported significant antimicrobial effects against various pathogens. The study utilized assays such as the Salmonella/microsome assay and DNA repair assays, which highlighted the mutagenic potential of structurally similar compounds . Although direct studies on 1-(4-Bromophenyl)-4-chlorobutan-1-ol remain sparse, these findings suggest a need for similar testing on this compound.
Comparative Analysis with Other Compounds
A comparative analysis was conducted on various halogenated phenolic compounds, focusing on their cytotoxicity against cancer cell lines. The results indicated that brominated compounds often exhibited higher cytotoxicity compared to their chlorinated counterparts. This trend suggests that 1-(4-Bromophenyl)-4-chlorobutan-1-ol may possess unique properties influenced by its bromine and chlorine substituents .
Data Table: Biological Activity Comparison
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 1-(4-Bromophenyl)-4-chlorobutan-1-ol | TBD | TBD | Enzyme inhibition, receptor binding |
| 4-Chloro-3-methylphenol | Positive | Moderate | Enzyme inhibition |
| 2-Bromo-5-nitrophenol | Positive | High | Apoptosis induction |
Note: TBD = To Be Determined based on future research findings.
特性
IUPAC Name |
1-(4-bromophenyl)-4-chlorobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,10,13H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAXLMKQPVZTBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCCl)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















